N-(4-ethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of an ethoxy group, a fluorine atom, and a hydroxy group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a quinoline-4-one derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to antimicrobial or anticancer effects. The presence of the fluorine atom and the hydroxy group can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Known for its analgesic properties.
6-fluoroquinoline: Used as a building block in the synthesis of various pharmaceuticals.
4-hydroxyquinoline: Known for its antimicrobial activity.
Uniqueness
N-(4-ethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is unique due to the combination of functional groups that confer distinct chemical and biological properties. The presence of the ethoxy group, fluorine atom, and hydroxy group in the quinoline scaffold enhances its potential for diverse applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H15FN2O3 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H15FN2O3/c1-2-24-13-6-4-12(5-7-13)21-18(23)15-10-20-16-8-3-11(19)9-14(16)17(15)22/h3-10H,2H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
ZGNGASPVWOWRRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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